(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione
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Overview
Description
(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a pyrrolidine ring. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under controlled conditions. The reaction may require specific reagents like reducing agents or protecting groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, or advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in the formation of an alcohol or amine.
Scientific Research Applications
(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-1-hydroxypyrrolidine-2,5-dione: The enantiomer of the compound with a different spatial arrangement.
3-Amino-1-hydroxypyrrolidine-2,5-dione: The racemic mixture containing both (S) and ® enantiomers.
3-Amino-2-hydroxypyrrolidine-2,5-dione: A structural isomer with the hydroxyl group in a different position.
Uniqueness
(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The (S) configuration may result in different pharmacokinetics and pharmacodynamics compared to its ® enantiomer or racemic mixture.
Properties
Molecular Formula |
C4H6N2O3 |
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Molecular Weight |
130.10 g/mol |
IUPAC Name |
(3S)-3-amino-1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H6N2O3/c5-2-1-3(7)6(9)4(2)8/h2,9H,1,5H2/t2-/m0/s1 |
InChI Key |
BWUBGRMKMAHYCO-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)O)N |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)N |
Origin of Product |
United States |
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